N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide
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Description
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects . They are often used in the synthesis of organic molecules with versatile functionalities , and have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown to inhibit enzymes or bind to receptors, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Pyrazole derivatives have been known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Biological Activity
N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on existing research.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties. The structure can be summarized as follows:
- Chemical Formula : C16H17N3O2S
- Molecular Weight : 317.39 g/mol
- Structural Characteristics :
- Contains a thieno[3,4-c]pyrazole moiety.
- Substituted with an o-tolyl group and an isobutyloxalamide.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thieno[2,3-c]pyrazole compounds. For instance, research involving the African catfish (Clarias gariepinus) demonstrated that thieno[2,3-c]pyrazole derivatives could mitigate oxidative stress caused by toxic substances like 4-nonylphenol. The erythrocyte alterations were used as biological indicators to assess the protective effects of these compounds against oxidative damage .
Table 1: Erythrocyte Alterations in Response to Toxicity
Treatment | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno Compound (7a) | 12 ± 1.03 |
Thieno Compound (7b) | 0.6 ± 0.16 |
Thieno Compound (7e) | 28.3 ± 2.04 |
Thieno Compound (8) | 29.1 ± 3.05 |
The data indicate that the thieno compounds significantly reduced the percentage of altered erythrocytes compared to the control group exposed to only the toxic agent .
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have also shown promising antimicrobial properties. A study indicated that these compounds exhibited activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents .
Anticancer Potential
The anticancer activity of thienopyrazole derivatives has been explored in several studies. These compounds have been reported to inhibit specific kinases involved in cancer progression, such as aurora kinases . The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound can reduce oxidative stress.
- Enzyme Inhibition : Targeting specific enzymes related to inflammation and cancer pathways.
- Cellular Signaling Modulation : Affecting pathways that regulate cell survival and apoptosis.
Study on Erythrocyte Protection
In a controlled experiment involving Clarias gariepinus, researchers treated fish with varying concentrations of this compound alongside exposure to 4-nonylphenol. The results indicated a significant decrease in erythrocyte malformations in treated groups compared to controls exposed solely to the toxin .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11(2)8-19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-7-5-4-6-12(15)3/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSQDECDIQXXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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